molecular formula C11H9F3O B1325472 Cyclopropyl 2-trifluoromethylphenyl ketone CAS No. 898790-12-0

Cyclopropyl 2-trifluoromethylphenyl ketone

Cat. No. B1325472
M. Wt: 214.18 g/mol
InChI Key: GLQVXMURVDLEDP-UHFFFAOYSA-N
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Description

“Cyclopropyl 2-trifluoromethylphenyl ketone” is a chemical compound with the molecular formula C11H9F3O . It has a molecular weight of 214.19 . The IUPAC name for this compound is cyclopropyl [2- (trifluoromethyl)phenyl]methanone .


Molecular Structure Analysis

The InChI code for “Cyclopropyl 2-trifluoromethylphenyl ketone” is 1S/C11H9F3O/c12-11(13,14)9-4-2-1-3-8(9)10(15)7-5-6-7/h1-4,7H,5-6H2 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Applications in Catalysis and Organic Synthesis

  • Nickel-Catalyzed Cycloadditions : Cyclopropyl phenyl ketone participates in oxidative addition to nickel complexes, forming nickeladihydropyran, a key intermediate in nickel-catalyzed homo- or heterocycloaddition. This process is instrumental in synthesizing cyclopentane compounds with carbonyl substituents in the 1,3-position (Ogoshi et al., 2006).
  • Visible Light Photocatalysis : Aryl cyclopropyl ketones undergo formal [3+2] reactions with olefins under visible light photocatalysis, leading to the formation of highly substituted cyclopentane rings. The initiation step involves the one-electron reduction of the ketone to its radical anion, facilitated by a photocatalytic system (Lu et al., 2011).

Transformations and Synthesis of Fluorinated Compounds

  • Synthesis of Distally Fluorinated Ketones : Tertiary cyclopropanols, derived from carboxylic esters, serve in the synthesis of distally fluorinated ketones. The cyclopropane ring cleavage reactions are facilitated by tert-butyl hydroperoxide and copper(ii) acetate, with sodium triflinate introducing the trifluoromethyl group (Konik et al., 2017).

Asymmetric Synthesis and Kinetic Resolution

  • Gold(I)-Catalyzed Asymmetric Cycloaddition : The chiral gold(I) species catalyze the kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones, facilitating the efficient synthesis of optically active ketones. The scope of this reaction and its synthetic applications are thoroughly explored (Zhang & Zhang, 2012).

Reactions Involving Cyclopropyl-Substituted Alkenes

  • Acylation of Cyclopropyl-Substituted Alkenes : These alkenes react with complexes formed by boron trifluoride and various alkylthioalkanoyl fluorides, yielding ketones containing an ethylthio group. The reactions typically do not involve the opening of the cyclopropyl ring or rearrangements (Lebedev et al., 2001).

Methodologies for Synthesis of Cyclopropane Derivatives

  • Novel Synthesis of Substituted Cyclopropane Acetic Acid Ethyl Esters : Cyclopropyl alkyl ketones are converted into cyclopropane acetic acid ethyl esters in one step, using lead (IV) acetate in triethyl orthoformate with perchloric acid. This provides a convenient method for preparing these derivatives (Nongkhlaw et al., 2005).

properties

IUPAC Name

cyclopropyl-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O/c12-11(13,14)9-4-2-1-3-8(9)10(15)7-5-6-7/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQVXMURVDLEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642500
Record name Cyclopropyl[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl 2-trifluoromethylphenyl ketone

CAS RN

898790-12-0
Record name Cyclopropyl[2-(trifluoromethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropyl[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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